
tert-Butyl 4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate is a synthetic organic compound known for its unique structural features and versatile applications in various fields of science and industry. This compound is characterized by the presence of a tert-butyl group, a carbamoyl group, and a thiane ring with a 1,1-dioxo substitution, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate typically involves the reaction of tert-butyl 4-thiomorpholinecarboxylate with appropriate reagents to introduce the carbamoyl and dioxo functionalities. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiane ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the thiane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiane ring .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for probing biological systems .
Medicine
In medicine, tert-Butyl4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate is investigated for its potential therapeutic applications. Its structural features may allow it to act as a pharmacophore in the design of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate: Similar in structure but lacks the carbamoyl group.
tert-Butyl 2-carbamoyl-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate: Similar but with a different substitution pattern on the thiane ring.
Uniqueness
tert-Butyl4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable for applications requiring precise chemical modifications and interactions .
Properties
Molecular Formula |
C11H19NO5S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
tert-butyl 4-carbamoyl-1,1-dioxothiane-4-carboxylate |
InChI |
InChI=1S/C11H19NO5S/c1-10(2,3)17-9(14)11(8(12)13)4-6-18(15,16)7-5-11/h4-7H2,1-3H3,(H2,12,13) |
InChI Key |
DCVMZVQNZUCEPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCS(=O)(=O)CC1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



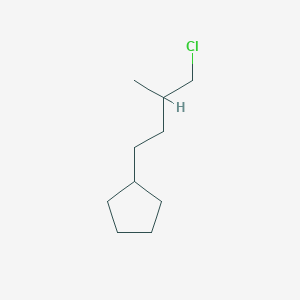
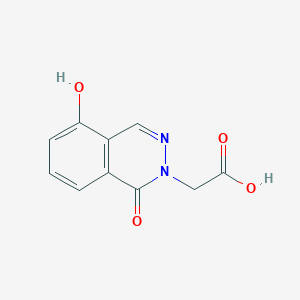

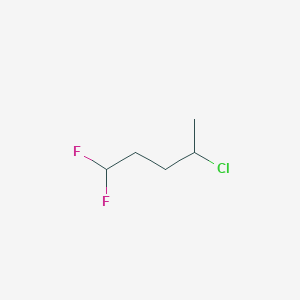
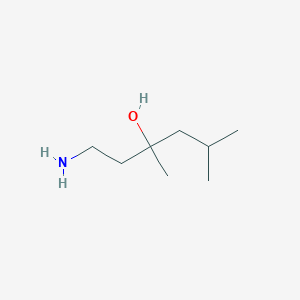
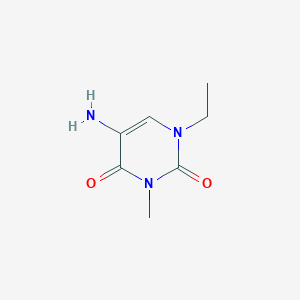
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
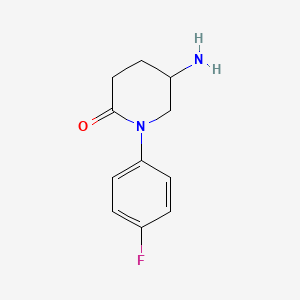
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
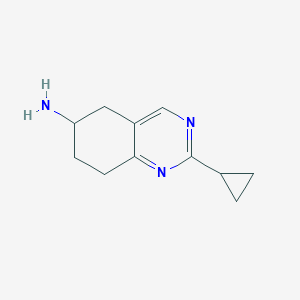
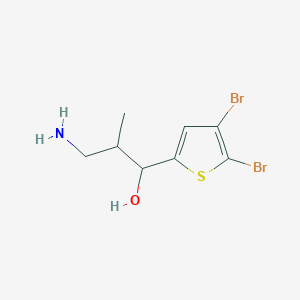
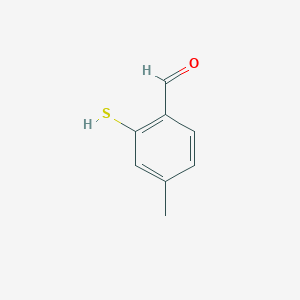
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
